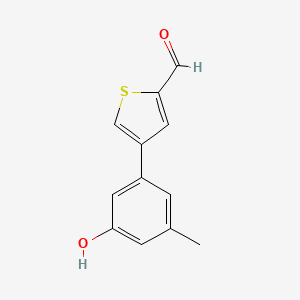
4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% (5-F2HPMP) is a synthetic compound that has been used in various scientific research applications. This compound is a derivative of phenol, which is a type of aromatic hydrocarbon. 5-F2HPMP has been found to have a variety of biochemical and physiological effects, and it has been used in a number of laboratory experiments. In this article, we will explore the synthesis method of 5-F2HPMP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Scientific Research Applications
4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme UDP-glucuronosyltransferase (UGT), which is involved in the metabolism of drugs and other compounds. 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has also been used to study the metabolism of other compounds, such as ibuprofen, and it has been used in the synthesis of other compounds, such as 5-fluoro-2-hydroxybenzaldehyde. In addition, 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has been used to study the effects of drugs on the liver, and it has been used to study the effects of environmental toxins on the liver.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is not fully understood. However, it is known that 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is a substrate for the enzyme UDP-glucuronosyltransferase (UGT), which is involved in the metabolism of drugs and other compounds. UGT catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to a substrate, such as 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95%, to form a glucuronide conjugate. This glucuronide conjugate is then excreted in the urine or bile.
Biochemical and Physiological Effects
4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme UDP-glucuronosyltransferase (UGT), which is involved in the metabolism of drugs and other compounds. In addition, 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has also been found to have anti-inflammatory and antioxidant effects, and it has been found to have an effect on the metabolism of cholesterol.
Advantages and Limitations for Lab Experiments
The use of 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% in laboratory experiments has a number of advantages and limitations. One advantage is that 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is a relatively inexpensive compound, which makes it an attractive option for laboratory experiments. In addition, 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is a stable compound, which makes it an ideal substrate for the study of drug metabolism. However, 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is not a very potent compound, so it may not be suitable for use in high-throughput experiments. In addition, 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is not very soluble in water, so it may not be suitable for use in aqueous solutions.
Future Directions
There are a number of potential future directions for the use of 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% in scientific research. One potential direction is the use of 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% as a substrate for the study of drug metabolism. In addition, 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% could be used to study the effects of environmental toxins on the liver. Additionally, 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% could be used to study the effects of drugs on the liver, and it could be used to study the effects of drugs on other organs, such as the brain and the heart. Finally, 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% could be used in the synthesis of other compounds, such as 5-fluoro-2-hydroxybenzaldehyde.
Synthesis Methods
4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 5-fluoro-2-hydroxyphenylacetic acid with methylmagnesium bromide. This reaction is carried out in anhydrous tetrahydrofuran (THF) at -78°C. The reaction produces a white solid, which is then recrystallized from ethanol to obtain pure 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95%. Other methods for synthesizing 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% include the reaction of 5-fluoro-2-hydroxyphenylacetic acid with lithium diisopropylamide (LDA), and the reaction of 5-fluoro-2-hydroxyphenylacetic acid with trimethylsilyl chloride.
properties
IUPAC Name |
4-(5-fluoro-2-hydroxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-8-6-9(2-4-12(8)15)11-7-10(14)3-5-13(11)16/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIKAIURLOUVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683763 |
Source


|
| Record name | 5-Fluoro-3'-methyl[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-60-0 |
Source


|
| Record name | 5-Fluoro-3'-methyl[1,1'-biphenyl]-2,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














